molecular formula C4H9BO2 B1355232 Cyclobutylboronic acid CAS No. 849052-26-2

Cyclobutylboronic acid

Cat. No.: B1355232
CAS No.: 849052-26-2
M. Wt: 99.93 g/mol
InChI Key: MIUALDDWOKMYDA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

cyclobutylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUALDDWOKMYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584591
Record name Cyclobutylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-26-2
Record name Cyclobutylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutylboronic acid
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Preparation Methods

Ring-Expansion Induced 1,2-Metalate Rearrangements

A highly diastereoselective method involves ring expansion of vinylcyclopropyl boronate complexes activated by electrophiles, triggering a 1,2-metalate rearrangement to form cyclobutyl boronic esters, which can be hydrolyzed to the corresponding boronic acids.

  • Mechanism: Electrophile activation generates a cyclopropane-stabilized carbocation intermediate, which undergoes ring expansion and anti-1,2-metalate migration.
  • Scope: Compatible with a wide range of organolithium and Grignard reagents, electrophiles, and vinylcyclopropyl boronic esters.
  • Outcome: Medicinally relevant 1,2-substituted cyclobutyl boronic esters with high diastereoselectivity.
  • Reference: J. Am. Chem. Soc., 2020, 142, 5515–5520.
Parameter Details
Starting material Vinylcyclopropyl boronate complexes
Reagents Organolithiums, Grignard reagents, electrophiles
Reaction conditions Electrophile activation, room temperature to mild heating
Product 1,2-substituted cyclobutyl boronic esters
Diastereoselectivity High
Applications Synthesis of complex cyclobutyl boronic acids and esters

Asymmetric Synthesis via 1,2-Carbon or Boron Migration of Bicyclo[1.1.0]butane-Derived Boronate Complexes

Recent advances have demonstrated asymmetric synthesis of cis-cyclobutane boronic esters through strain-release-driven migratory reactions of bicyclo[1.1.0]butane (BCB)-derived boronate complexes.

  • Key features: High enantioselectivity (88–99% ee), good yields (34–85%), and excellent diastereoselectivity.
  • Mechanism: 1,2-carbon or boron migration facilitated by ring strain release in BCB-derived B-ate complexes.
  • Substrate scope: Broad, including aryl, alkenyl, alkyl boronic esters, and natural product derivatives.
  • Scalability: Demonstrated on 2 mmol scale with preserved stereoselectivity.
  • Post-synthetic transformations: Oxidation, arylation, homologation, deboration, and olefination with retention of stereochemistry.
  • Reference: Nat. Commun., 2024, Article 55161.
Parameter Details
Starting material Bicyclo[1.1.0]butane-derived boronate complexes
Reagents BuLi, Pd catalysts, ligands, toluene
Reaction conditions Low temperature (-78 °C) to 60 °C heating
Product cis-Cyclobutane boronic esters
Enantioselectivity 88–99% ee
Yield range 34–85%
Diastereomeric ratio High (cis isomers only)
Applications Synthesis of atropisomers and complex boronic esters

Preparation of Potassium Cyclobutyltrifluoroborate from Cyclobutylboronic Acid

This compound can be converted into its more stable trifluoroborate salt, potassium cyclobutyltrifluoroborate, which is useful in cross-coupling reactions.

  • Procedure: Dissolve this compound in methanol, cool to 0 °C, then add saturated aqueous potassium hydrogen difluoride (KHF2) solution.
  • Outcome: Formation of potassium cyclobutyltrifluoroborate as a stable solid.
  • Applications: Used in Suzuki-Miyaura cross-coupling with aryl halides.
  • Reference: PMC, 2008.
Parameter Details
Starting material This compound
Reagents Methanol, saturated aqueous KHF2
Temperature 0 °C
Product Potassium cyclobutyltrifluoroborate
Yield High (not specified)
Application Cross-coupling reactions

Thermal [2 + 2]-Cycloaddition and C–H Activation Approaches

Other synthetic routes to cyclobutyl boronates include:

These methods provide alternative routes but often require careful control of reaction conditions and may have lower yields or selectivity compared to rearrangement-based methods.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield/Selectivity Advantages Limitations
Ring-expansion induced 1,2-metalate rearrangement Vinylcyclopropyl boronate complexes Organolithiums, electrophiles, mild heat High diastereoselectivity, moderate to good yields High stereocontrol, modular synthesis Requires specialized boronate complexes
Asymmetric synthesis via BCB-derived boronate complexes Bicyclo[1.1.0]butane boronate complexes BuLi, Pd catalysts, ligands, toluene, low temp 34–85% yield, 88–99% ee, high dr Excellent enantioselectivity, broad scope Multi-step, requires glovebox handling
Conversion to potassium trifluoroborate This compound Methanol, KHF2, 0 °C High yield Stable salt for cross-coupling Requires handling of HF salts
Thermal [2 + 2]-cycloaddition and C–H activation Alkenes, cyclobutanes Thermal conditions, catalysts Moderate yields Direct access to cyclobutyl boronates Lower selectivity, harsher conditions

Research Findings and Practical Considerations

  • The ring-expansion and migratory rearrangement methods provide highly stereoselective access to cyclobutylboronic esters, which can be hydrolyzed to the corresponding acids.
  • Asymmetric synthesis via BCB-derived boronate complexes is a cutting-edge approach enabling access to enantioenriched cyclobutylboronic esters with broad functional group tolerance.
  • Conversion to trifluoroborate salts enhances stability and utility in cross-coupling but requires careful handling of fluorinating agents.
  • Thermal cycloaddition and C–H activation methods offer alternative routes but may be less practical for large-scale or highly selective synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclobutylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Cyclobutylboronic acid derivatives have garnered attention for their role as building blocks in the synthesis of biologically active compounds. The cyclobutane moiety is relatively rare in drug molecules, yet it offers unique stereochemical properties that can enhance biological activity. Recent studies have demonstrated that functionalized cyclobutylboronate esters can be transformed into various derivatives, which serve as precursors for complex drug scaffolds.

For instance, a study highlighted the scalability of synthesizing cyclobutane derivatives with high yields, showcasing their potential in developing new antipsychotic drugs similar to belaperidone . The ability to create structurally complex cyclobutane cores allows for the exploration of new pharmacological profiles.

1.2 Enzyme Inhibition

Cyclobutylboronic acids have shown promise as enzyme inhibitors, particularly in the context of serine proteases involved in coagulation pathways. Research indicated that derivatives such as S18326, which incorporates a cyclobutyl group, exhibited potent inhibitory activity against thrombin, outperforming traditional inhibitors like DuP-714 . This suggests that cyclobutylboronic acids can be tailored to enhance selectivity and potency against specific targets.

Synthetic Methodologies

2.1 Borylation Reactions

The introduction of boron into organic molecules is a crucial step in many synthetic pathways. Cyclobutylboronic acids can be synthesized through various methods, including metal-free heteroatom-directed borylation techniques . These methodologies facilitate the formation of bicyclic boronates and expand the toolkit available for organic synthesis.

2.2 Cycloaddition Reactions

Recent advancements have demonstrated the utility of cyclobutylboronic acids in thermal [2 + 2]-cycloaddition reactions. Such reactions allow for the efficient formation of borylated cyclobutanes from readily available precursors, thus simplifying synthetic routes . This approach not only enhances yield but also provides access to diverse functionalized products.

Case Studies

Study Application Findings
Drug DevelopmentDemonstrated high yields in synthesizing cyclobutane derivatives for potential antipsychotic drugs.
Enzyme InhibitionS18326 showed superior thrombin inhibition compared to traditional agents, indicating potential therapeutic applications.
Synthetic MethodologyDeveloped a metal-free borylation strategy yielding bicyclic boronates with high efficiency.
Cycloaddition ReactionsEstablished a one-step method for synthesizing borylated cyclobutanes via thermal reactions with vinyl boronates.

Mechanism of Action

The mechanism of action of cyclobutylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Physical and Chemical Properties

Cyclobutylboronic acid (CAS: 849052-26-2) is a boronic acid derivative with the molecular formula C₄H₉BO₂ and a molecular weight of 99.92 g/mol . Key properties include:

  • Melting Point : 118–123 °C
  • Boiling Point : 218.7 °C at 760 mmHg
  • Density : 1.06 g/cm³
  • LogP : 0.013 (indicating moderate hydrophilicity)
  • Refractive Index : 1.446 .

Its structure features a strained cyclobutane ring attached to a boronic acid group, which confers unique reactivity in cross-coupling reactions and radical-based syntheses.

Comparison with Similar Compounds

Cyclopropylboronic Acid

  • Structure and Reactivity : The cyclopropane ring’s higher strain increases reactivity in single-step radical additions but prevents consecutive reactions due to excessive instability .
  • Suzuki Coupling : Cyclopropyltrifluoroborate derivatives show comparable efficiency to cyclobutyl analogs but require harsher conditions for stability .
  • Limitations : Unable to undergo sequential radical additions, limiting utility in modular syntheses .

Cyclopentylboronic Acid

  • Reduced Strain : The larger ring size diminishes radical stabilization, necessitating higher equivalents (400.0 equiv. vs. 200.0 equiv. for cyclobutyl) and extended reaction times .
  • Applications : Less effective in photoredox reactions due to lower s-orbital character in α-boryl radicals .

s-Butylboronic Acid

  • Structural Isomerism : The linear secondary butyl group lacks ring strain, reducing reactivity in cross-coupling compared to this compound .
  • LogP Comparison : Higher LogP (≈1.2) indicates greater hydrophobicity, influencing solubility in organic solvents .

Aromatic Boronic Acids (e.g., [4-(4-Methoxyphenyl)phenyl]boronic Acid)

  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance oxidative stability but reduce electrophilicity in coupling reactions .
  • Applications : Preferred for synthesizing conjugated polymers or heteroaromatic pharmaceuticals .

Carboxylic Acid Derivatives (e.g., Cyclobutanecarboxylic Acid)

  • Functional Group Differences : Carboxylic acids participate in acid-base reactions and esterifications, whereas boronic acids excel in forming boron-carbon bonds for cross-couplings .
  • Thermal Stability : Cyclobutanecarboxylic acid (CAS: 3721-95-7) decomposes at lower temperatures (≈200°C) compared to this compound .

Comparative Data Table

Compound Ring Strain Suzuki Coupling Efficiency Radical Addition Capability Key Applications
This compound Moderate High (with aryl chlorides) Consecutive additions Drug intermediates, photoredox
Cyclopropylboronic acid High Moderate Single-step only Agrochemistry, small-ring synthesis
Cyclopentylboronic acid Low Low Limited Specialty polymers
s-Butylboronic acid None Low None Organic synthesis intermediates
Aromatic boronic acids N/A High (with electron-poor partners) N/A Conjugated materials, pharmaceuticals

Stability and Reactivity in Radical Reactions

This compound’s α-boryl radicals exhibit enhanced stability due to:

  • s-Orbital Character : The cyclobutane ring’s moderate strain increases s-orbital contribution, stabilizing radicals for sequential additions .
  • Stereocontrol : Reactions with xanthates yield 1,2- and 1,3-disubstituted esters with high diastereoselectivity (e.g., 65% yield for d-isomer 26c ) .
  • Functional Group Tolerance : Compatible with esters, amides, and fluorinated groups without protection .

In contrast, cyclopropylboronic acid’s radicals are too unstable for second additions, while linear analogs (e.g., s-butyl) lack radical stabilization entirely .

Biological Activity

Cyclobutylboronic acid (CBBA), a compound characterized by its unique cyclobutane ring and boronic acid functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CBBA, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H9BO2C_4H_9BO_2 and features a cyclobutane ring attached to a boronic acid moiety. The boron atom in the structure plays a crucial role in its reactivity and biological interactions. The compound's rigidity and ability to form stable complexes with various biomolecules make it an interesting candidate for further research.

Mechanisms of Biological Activity

  • Enzyme Inhibition : CBBA has shown promise as an inhibitor of various enzymes, particularly those involved in bacterial resistance mechanisms. For instance, boronic acids are known to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Studies have demonstrated that compounds with boronic acid groups can effectively restore the activity of β-lactam antibiotics against resistant strains of bacteria by inhibiting these enzymes .
  • Antimicrobial Properties : Research indicates that this compound derivatives possess antimicrobial properties. The structural modifications of these compounds can enhance their efficacy against Gram-negative bacteria, which are often resistant to conventional antibiotics .
  • Stereochemistry and Selectivity : The stereochemical configuration of cyclobutane rings contributes to the selectivity of these compounds in biological systems. Stereocontrol in synthesis allows for the development of compounds with tailored biological activities, enhancing their potential as therapeutic agents .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several β-lactamases, including KPC and NDM types. For example, one study reported that a derivative of CBBA restored susceptibility to biapenem in NDM-1 producing strains of Klebsiella pneumoniae at concentrations as low as 0.6 μg/mL .

Case Studies

  • Case Study 1 : A study conducted on the antibacterial properties of this compound derivatives highlighted their effectiveness against multidrug-resistant strains of Acinetobacter baumannii. The research involved synthesizing various derivatives and testing them against clinical isolates, showing promising results in restoring antibiotic efficacy .
  • Case Study 2 : Another investigation focused on the synthesis of complex cyclobutane building blocks from CBBA for use in drug discovery. The study illustrated how these building blocks could be modified to create new biologically active compounds with enhanced pharmacological profiles .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget Enzyme/PathogenIC50 (μM)Reference
This compoundβ-lactamase InhibitorKPC-20.024
CBBA Derivative AAntimicrobialAcinetobacter baumannii0.6
Cyclobutyl Derivative BAntimicrobialKlebsiella pneumoniae (NDM-1)0.5

Q & A

Q. What are the primary synthetic routes to cyclobutylboronic esters, and how do they differ in stereochemical control?

Cyclobutylboronic esters are synthesized via diverse methods, including radical additions, [2+2] cycloadditions, and strain-release strategies. For example, radical addition-transfer reactions using xanthates enable modular access to 1,2- and 1,3-disubstituted derivatives. Stereoselectivity varies: 1,2-disubstituted esters exhibit high diastereoselectivity due to steric shielding of reactive faces, while 1,3-disubstituted analogs show poor selectivity due to conformational flexibility of intermediates . Key differences lie in the steric and electronic environments of intermediates, which dictate the accessibility of reaction pathways.

Q. How can researchers validate the identity and purity of newly synthesized cyclobutylboronic acid derivatives?

New compounds require rigorous characterization:

  • Nuclear Magnetic Resonance (NMR): Diastereomeric ratios (d.r.) are quantified via 1H^1H or 13C^{13}C NMR .
  • X-ray Crystallography: Absolute stereochemistry is confirmed by converting boronic esters to crystalline alcohols (e.g., via perborate oxidation) .
  • Chromatography: Silica gel instability of intermediates (e.g., xanthates) necessitates telescoped purification to avoid decomposition by-products like cyclobutanones .

Advanced Research Questions

Q. Why do 1,3-disubstituted cyclobutylboronic esters exhibit lower diastereoselectivity compared to 1,2-disubstituted analogs?

The equilibrium between conformers of the radical intermediates dictates selectivity. For 1,2-substituted derivatives, steric repulsion (e.g., 1,3-pseudoaxial interactions) forces the side chain into a pseudo-equatorial position, shielding one face and enabling high selectivity. In contrast, 1,3-substituted radicals lack such strain, allowing unbiased equilibria between conformers and poor selectivity . Computational modeling of radical intermediates could further elucidate these effects.

Q. What strategies mitigate challenges in purifying cyclobutylboronic ester intermediates during multi-step syntheses?

Key issues include instability of xanthate intermediates on silica gel and co-elution with cyclobutanone by-products. Solutions:

  • Telescoped Reactions: Combine addition and reduction steps without isolating intermediates, improving overall yield (e.g., from 13% to 65% in one case) .
  • Alternative Stationary Phases: Use less polar chromatographic media to reduce decomposition.
  • In-situ Monitoring: Employ LC-MS or 11B^{11}B-NMR to track boron-containing species during purification .

Q. How do steric and electronic effects influence the reactivity of cyclobutylboronic esters in cross-coupling reactions?

The strained cyclobutane ring enhances reactivity in Suzuki-Miyaura couplings, but steric hindrance near the boron atom can reduce efficiency. For example:

  • Steric Effects: Bulky substituents adjacent to boron slow transmetallation steps.
  • Electronic Effects: Electron-withdrawing groups stabilize the boronate intermediate, accelerating oxidative addition . Systematic studies using Hammett parameters or kinetic isotope effects could quantify these contributions.

Data Contradictions and Analytical Challenges

Q. How should researchers address discrepancies in reported diastereoselectivities for cyclobutylboronic ester syntheses?

Contradictions arise from differing reaction conditions (e.g., solvent polarity, temperature) and radical stabilizers. To resolve:

  • Control Experiments: Replicate literature procedures with standardized conditions.
  • EPR Spectroscopy: Probe radical intermediates’ lifetimes and conformations .
  • Meta-analysis: Compare datasets across studies to identify outliers or trends .

Q. What are the limitations of current methods for accessing enantiopure cyclobutylboronic esters?

While enantioselective conjugate borylation of cyclobutenones achieves high enantiomeric excess (e.g., Hall’s method), scalability and functional group tolerance remain challenges. Radical-based routes often yield racemic mixtures unless chiral auxiliaries or catalysts are employed . Future work could explore asymmetric radical trapping or enzyme-mediated resolutions.

Methodological Recommendations

Q. What experimental design principles optimize the synthesis of functionalized cyclobutylboronic esters?

  • Modularity: Use xanthate addition-transfer reactions to introduce diverse substituents (e.g., fluorocortisone derivatives) without protecting groups .
  • Kinetic Control: Conduct reactions at low temperatures to favor kinetic products and minimize decomposition.
  • In-situ Characterization: Employ 11B^{11}B-NMR to monitor boron-containing intermediates .

Q. How can researchers integrate computational chemistry to predict cyclobutylboronic ester reactivity?

Density Functional Theory (DFT) calculations can:

  • Model transition states for radical additions to predict regioselectivity.
  • Analyze conformer equilibria to rationalize diastereoselectivity trends .
  • Screen ligands for asymmetric catalysis to improve enantioselectivity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutylboronic acid
Reactant of Route 2
Cyclobutylboronic acid

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